5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one
Description
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one is a brominated heterocyclic compound featuring a dihydropyridazinone core substituted with a tetrahydropyran-4-yl (oxan-4-yl) group. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 271.10 g/mol. The oxan-4-yl group introduces a saturated oxygen-containing ring, which may enhance solubility and metabolic stability compared to aromatic substituents.
Properties
IUPAC Name |
5-bromo-2-(oxan-4-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-7-5-9(13)12(11-6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYBCUVXMQFVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable oxan-4-yl precursor with the brominated pyridazinone intermediate.
Cyclization: The final step involves the cyclization of the intermediate to form the dihydropyridazin-3-one core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures reproducibility and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 5-bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one with four analogous compounds:
Key Differences and Implications
Substituent Effects
- Oxan-4-yl vs. Phenyl Groups: The oxan-4-yl group in the target compound provides a saturated oxygen ring, which may improve aqueous solubility compared to the phenyl group in 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one.
- Pyridinylmethyl vs. Piperidinylamino: The pyridin-3-ylmethyl substituent () introduces a nitrogen atom capable of hydrogen bonding, while the piperidinylamino group () adds steric bulk and additional H-bonding sites, likely influencing pharmacokinetics.
Physical and Chemical Properties
- Crystallinity : The benzimidazole derivative () exhibits near-planar geometry between its heterocyclic rings, facilitating strong hydrogen bonds (N–H···O) and dense crystal packing. In contrast, the oxan-4-yl group’s tetrahedral geometry may reduce planarity, leading to less efficient packing and lower melting points .
- Reactivity: The presence of both bromo and chloro substituents in 5-bromo-4-chloro-2-phenylpyridazin-3(2H)-one increases electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the mono-halogenated target compound .
Biological Activity
5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one is a compound belonging to the pyridazinone derivatives, characterized by its unique structural features, including a bromine atom at the 5th position and an oxan-4-yl group. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative showed an IC value of 10 µM against MCF-7 cells, indicating strong potential for further development as an anticancer agent .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It could modulate receptors that play critical roles in cellular signaling pathways.
Comparison with Related Compounds
When compared to similar compounds in the pyridazinone class, such as 4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one, this compound demonstrates enhanced biological activity due to its unique structural modifications.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin | High | Moderate |
| 4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
